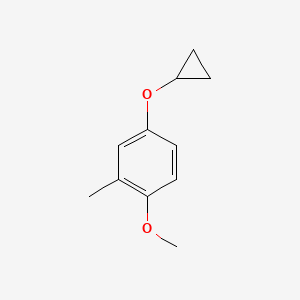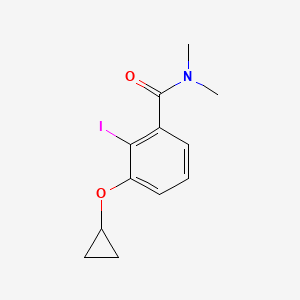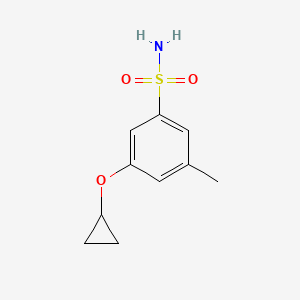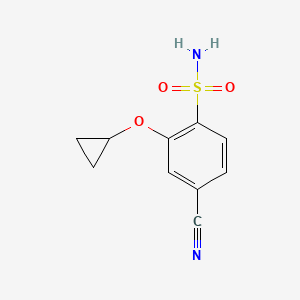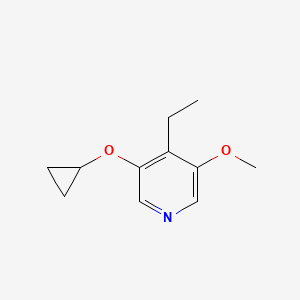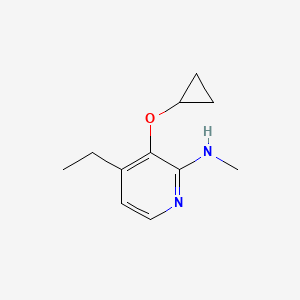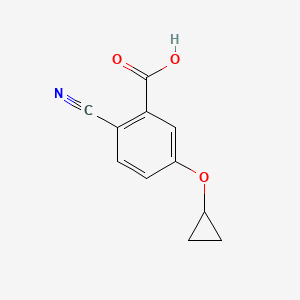
5-(Aminomethyl)-2-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-2-hydroxy-N,N-dimethylbenzamide is an organic compound with a benzamide structure It features an aminomethyl group at the 5-position, a hydroxyl group at the 2-position, and two methyl groups attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-hydroxy-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-(aminomethyl)-2-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: 5-(Formyl)-2-hydroxy-N,N-dimethylbenzamide.
Reduction: 5-(Aminomethyl)-2-hydroxy-N,N-dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-2-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in additional hydrogen bonding, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)-2-hydroxybenzoic acid: Lacks the N,N-dimethyl groups, resulting in different chemical properties.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the aminomethyl group, affecting its reactivity and applications.
5-(Aminomethyl)-2-hydroxy-N-methylbenzamide: Contains only one methyl group on the amide nitrogen, leading to different steric and electronic effects.
Uniqueness
5-(Aminomethyl)-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the aminomethyl and N,N-dimethyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-(aminomethyl)-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(14)8-5-7(6-11)3-4-9(8)13/h3-5,13H,6,11H2,1-2H3 |
InChI-Schlüssel |
JUUFYNFIGHWQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


